molecular formula C19H15NO B1609814 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile CAS No. 500372-25-8

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile

Cat. No. B1609814
CAS RN: 500372-25-8
M. Wt: 273.3 g/mol
InChI Key: SLMXQIWKVZNVSR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile (2-BN) is an organic compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in many organic solvents. 2-BN is a versatile molecule that has been used in a variety of chemical reactions, such as the synthesis of benzyl ethers, thiophenes, and aryl amines. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles, furans, and pyridines. Additionally, 2-BN has been used as a catalyst in organic synthesis and as a reagent in the synthesis of polymers.

Scientific Research Applications

Effects on Radical Stability

The effects of a naphthyl group on the stability of aroyloxyl radicals, particularly in acetonitrile, show that conjugative electron delocalization contributes significantly to the stabilization of these radicals. This insight could be valuable in understanding the behavior of similar compounds under radical conditions (Tateno, Sakuragi, & Tokumaru, 1992).

Catalytic and Electrochemical Applications

The compound's utility extends to catalytic and electrochemical applications. For instance, a lipophilic β-cyclodextrin bearing a ferrocene moiety showed quasireversible redox property in acetonitrile, indicating potential for electrochemical conversion processes (Suzuki et al., 1993).

Photophysical Behavior

The study of polymorphs and solvates of related compounds, including acetonitrile solvates, has been structurally characterized to understand their photophysical behavior, highlighting the versatility of naphthalene derivatives in materials science (Jali & Baruah, 2012).

Novel Synthesis Pathways

Research on tandem carbon-carbon bond insertion and intramolecular aldol reactions with benzyne has led to the efficient synthesis of 4,4'-disubstituted 1,1'-binaphthols, showcasing innovative routes to complex naphthol structures (Okuma et al., 2012).

Fluorescent Labeling and Detection

The compound's derivatives have been explored for their potential as fluorescent labeling agents, significantly advancing the liquid chromatographic determination of carboxylic acids (Yasaka et al., 1990). Additionally, ESIPT-inspired fluorescent compounds synthesized from related naphthoxazolyl benzoxazoles have been investigated for their sensitive photophysical properties (Phatangare et al., 2013).

properties

IUPAC Name

2-naphthalen-2-yl-2-phenylmethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c20-13-19(21-14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXQIWKVZNVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C#N)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440461
Record name 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile

CAS RN

500372-25-8
Record name 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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